![molecular formula C11H9NO3 B11896909 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde](/img/structure/B11896909.png)
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde
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Overview
Description
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H9NO3. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound features a quinoline core with hydroxyl, methoxy, and aldehyde functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the quinoline ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually involve heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.
Reduction: 2-Hydroxy-7-methoxyquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that quinoline derivatives, including 2-hydroxy-7-methoxyquinoline-4-carbaldehyde, exhibit significant cytotoxic effects against various cancer cell lines. For example, research has demonstrated that certain quinoline-based compounds can induce apoptosis in MCF-7 breast cancer cells through mechanisms such as caspase activation and cell cycle arrest . Specifically, derivatives of quinoline have shown IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents.
Enzyme Inhibition
Quinoline derivatives are also explored for their enzyme inhibition properties. This compound has been studied for its ability to inhibit specific enzymes involved in disease processes, thereby offering therapeutic avenues for conditions like cancer and autoimmune diseases. The compound's structure allows it to interact with enzyme active sites effectively, which is crucial for developing targeted therapies.
Antimicrobial Properties
Research indicates that quinoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound facilitate interactions with bacterial enzymes or receptors, potentially leading to the disruption of bacterial growth and survival mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxyquinoline: Similar structure but lacks the aldehyde group.
2-Hydroxyquinoline-4-carbaldehyde: Similar structure but lacks the methoxy group.
7-Methoxyquinoline-4-carbaldehyde: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde is unique due to the presence of all three functional groups (hydroxyl, methoxy, and aldehyde) on the quinoline ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde (also referred to as 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9NO3, with a molecular weight of approximately 201.19 g/mol. The structure features a quinoline core with hydroxyl and methoxy substituents, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 201.19 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CCOC1=CC2=C(C=C1)C(=CC(=N2)O)C=O |
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. For instance, compounds with similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, it has been reported that similar quinoline derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and A375 melanoma cells. The mechanism often involves apoptosis induction through caspase activation and cell cycle arrest .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of quinoline derivatives, IC50 values were measured for various cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | <10 |
Cu(II) Complex with Quinoline Derivative | A375 | <5 |
Doxorubicin | Colo 205 | ~1 |
These results indicate that the compound exhibits comparable or superior cytotoxicity relative to established chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Its structure allows for intercalation into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(6-13)4-11(14)12-10(9)5-8/h2-6H,1H3,(H,12,14) |
InChI Key |
XSLWXOOKKCKCSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C=O |
Origin of Product |
United States |
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